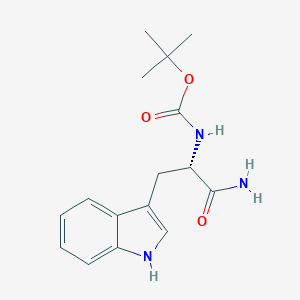

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (CAS: 62549-92-2) is a chiral, Boc-protected tryptophan amide derivative. Its molecular formula is C₁₆H₂₁N₃O₃ (MW: 303.36 g/mol), featuring:

- Boc group: A tert-butoxycarbonyl protecting group on the α-amino nitrogen.

- Indole moiety: A 1H-indol-3-yl substituent, conferring aromaticity and hydrophobicity.

- Amide linkage: A 1-amino-1-oxopropan-2-yl backbone, critical for peptide-like interactions .

This compound is synthesized via coupling reactions between Boc-L-tryptophan and amines, often using activating agents like carbonyldiimidazole (CDI) . It serves as a key intermediate in peptidomimetics, protease inhibitors, and chiral catalysts .

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the biochemical reactions.

Molecular Mechanism

It is known that the compound can be deprotected using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that Boc-L-Tryptophan amide may interact with other molecules in a specific way to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the deprotection of the compound can be achieved in 1–4 hours , indicating that the compound may have a relatively short half-life in certain conditions.

Metabolic Pathways

It is known that tryptophan, an essential amino acid, is catabolized by complex metabolic pathways . Since Boc-L-Tryptophan amide is a derivative of tryptophan, it may be involved in similar metabolic pathways.

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics . As Boc-L-Tryptophan amide is a derivative of the amino acid tryptophan, it may be possible to predict its subcellular localization based on its structure and properties.

Activité Biologique

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, known by its CAS number 62549-92-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is hypothesized to exert its biological effects through several mechanisms, primarily involving modulation of signaling pathways associated with neuroprotection and anti-inflammatory responses. Its structural similarity to other indole derivatives suggests potential interactions with serotonin receptors and modulation of neuroinflammatory processes.

Neuroprotective Effects

Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, studies have shown that certain carbamate derivatives can reduce amyloid-beta (Aβ) aggregation and inhibit the activity of β-secretase, an enzyme implicated in AD pathology .

In vitro studies demonstrated that (S)-tert-butyl carbamate derivatives could reduce neuronal cell death induced by Aβ aggregates. The protective effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that these compounds might modulate inflammatory responses in glial cells .

Cytotoxicity and Safety Profile

The cytotoxicity of (S)-tert-butyl carbamate has been evaluated in various cell lines. Preliminary data suggest a favorable safety profile with low cytotoxic effects at therapeutic concentrations. However, detailed dose-response studies are necessary to establish a comprehensive safety profile .

Case Studies

- Alzheimer's Disease Model :

- Inflammation Models :

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Reduced Aβ aggregation and neuronal death | Potential treatment for Alzheimer’s disease |

| Cytotoxicity | Low cytotoxic effects at therapeutic doses | Favorable safety profile |

| Inflammation | Decreased TNF-α and IL-6 production in astrocytes | Anti-inflammatory potential |

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-tert-butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has been studied for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of derivatives. Research indicates that modifications to the indole moiety can lead to compounds with improved efficacy against various biological targets, including cancer and inflammatory diseases .

The compound has shown promise as a potential agonist for formyl peptide receptors, which play a crucial role in immune response and inflammation resolution. Studies suggest that derivatives of this compound can significantly enhance the resolution of inflammation, making it a candidate for developing new anti-inflammatory therapies .

Peptide Synthesis

Due to its structure, this compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of amino acids during the assembly of peptides .

Case Study 1: Synthesis of Indole Derivatives

A recent study demonstrated the use of this compound in synthesizing novel indole derivatives with enhanced biological activity. The researchers modified the indole ring to create derivatives that exhibited increased potency against specific cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory properties of compounds derived from this compound. The study found that certain derivatives acted as effective agonists for formyl peptide receptors, leading to improved outcomes in models of acute inflammation .

Q & A

Basic Research Questions

Q. How is the compound structurally identified and validated in synthetic workflows?

The compound is characterized using 1H NMR and 13C NMR to confirm stereochemistry and functional groups. For example, δ 7.24–7.21 ppm (aromatic protons) and δ 173.53 ppm (carbonyl carbons) are critical markers . HPLC and LC-MS are used to verify purity (>95%) and molecular weight (303.36 g/mol) .

Q. What are standard synthetic protocols for this carbamate derivative?

A common route involves solid-phase peptide synthesis (SPPS) under microwave-assisted conditions. Boc-protected intermediates are coupled with indole-containing residues using HBTU/HOBt activation, achieving yields up to 78% . Solvent systems like ethyl acetate are used for purification (Rf = 0.6) .

Q. How should this compound be stored to maintain stability?

Store at –20°C in a tightly sealed container under inert atmosphere (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Yields depend on reaction stoichiometry and protecting group strategy. For example, substituting HBTU with PyBOP improves coupling efficiency for sterically hindered residues. Evidence shows that adjusting equivalents of activating reagents (1.2–1.5 eq) increases yields to >85% .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., cysteine proteases) may arise from stereochemical impurities. Use chiral HPLC to verify enantiomeric purity (>99% ee) and retest activity under standardized kinetic conditions (pH 7.4, 25°C) .

Q. What methodologies validate its role as a peptide-building block?

The tert-butyl carbamate group acts as a temporary protecting group for amines during SPPS. Deprotection with TFA/CH₂Cl₂ (95:5 v/v) selectively removes Boc without affecting indole or amide bonds .

Q. How to assess toxicity when limited toxicological data exists?

Perform in silico ADMET profiling (e.g., using SwissADME) to predict bioavailability and toxicity. Cross-reference with structurally similar carbamates (e.g., tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) showing low acute toxicity (LD₅₀ > 2000 mg/kg) .

Q. What strategies are used to study its interactions with biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD) to enzymes like trypsin-like proteases. For example, Ki values < 1 µM are reported for related dipeptidyl nitrile inhibitors .

Q. Key Research Applications

- Drug Discovery : Intermediate for protease inhibitors targeting viral replication .

- Peptide Engineering : Protected building block for indole-containing peptides .

- Enzyme Mechanism Studies : Substrate analog for probing carbamate hydrolysis kinetics .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in the substituents on the amide nitrogen and modifications to the indole or backbone. Key examples include:

Key Trends :

- Electron-withdrawing groups (e.g., F) improve metabolic stability .

- Aliphatic substituents (e.g., cyclohexyl) enhance solubility in non-polar media .

General Procedure A (Amide Coupling):

Activation : Boc-L-tryptophan is activated with CDI or triflic anhydride.

Coupling : Reacted with amines (e.g., benzylamine, 4-fluorobenzylamine).

Purification : Flash chromatography (hexane/ethyl acetate mixtures) .

Key Observations :

- Higher yields (65–72%) are achieved with activated esters (e.g., CDI) .

- Lower Rf values correlate with increased polarity (e.g., tert-butylamine analog: Rf=0.35 vs. benzylamine analog: Rf=0.4) .

Physicochemical and Spectroscopic Properties

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFCQAPZYKTON-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556356 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62549-92-2 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.